1-(2,6-Difluorophenoxy)propan-2-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(2,6-difluorophenoxy)propan-2-amine |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)5-13-9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3 |
InChI Key |
CDTUZXVPFSJLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
Contextualization Within the Phenoxypropanamine Chemical Space
The foundational structure of 1-(2,6-difluorophenoxy)propan-2-amine is the phenoxypropanamine skeleton. This chemical framework is characterized by a phenyl ring linked via an ether oxygen to a propan-2-amine side chain. The versatility of this scaffold allows for a wide array of substitutions on both the aromatic ring and the amine group, leading to a vast chemical space with diverse physicochemical properties and biological activities.
The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring in this compound is a key structural feature. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties. Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govtandfonline.comnih.gov Specifically, aromatic fluorination can enhance binding to macromolecular recognition sites through non-covalent interactions and can block sites susceptible to metabolic oxidation, thereby improving the pharmacokinetic profile of a compound. nih.govresearchgate.net
The propan-2-amine side chain is another critical component of the molecule's structure. The presence of a primary amine and a chiral center at the second carbon of the propane (B168953) chain allows for potential stereospecific interactions with biological receptors and enzymes.
Table 1: Structural Features of this compound
| Feature | Description |
| Core Scaffold | Phenoxypropanamine |
| Aromatic Substitution | 2,6-Difluoro |
| Side Chain | Propan-2-amine |
| Key Functional Groups | Ether, Primary Amine, Aromatic Fluorides |
| Chirality | Chiral center at C2 of the propane chain |
Overview of Research Significance in Chemical Biology and Medicinal Chemistry
While specific research on 1-(2,6-difluorophenoxy)propan-2-amine is not extensively documented in publicly available literature, its structural motifs suggest significant potential for investigation in chemical biology and medicinal chemistry. The phenoxypropanamine class, to which it belongs, is a well-established pharmacophore found in numerous clinically important drugs.
The research significance of this compound and its analogs can be inferred from the known activities of related structures. Phenoxypropanamine derivatives have been explored for a wide range of therapeutic applications, acting as antagonists for various receptors. The strategic placement of fluorine atoms on the phenyl ring can enhance the potency and selectivity of these compounds. nih.govtandfonline.com The difluoro substitution pattern, in particular, can influence the conformation of the molecule and its electronic properties, potentially leading to novel interactions with biological targets.
In chemical biology, this compound could serve as a molecular probe to investigate the structure and function of specific enzymes or receptors. The fluorine atoms can be useful for nuclear magnetic resonance (NMR) spectroscopy studies, aiding in the characterization of ligand-protein interactions.
Mechanistic Investigations of 1 2,6 Difluorophenoxy Propan 2 Amine and Its Analogs
Elucidation of Molecular Targets and Binding Interactions
Due to the limited availability of direct experimental data for 1-(2,6-Difluorophenoxy)propan-2-amine, in silico predictive models have been employed to hypothesize its potential molecular targets and binding interactions. These computational methods utilize the chemical structure of a compound to forecast its bioactivity based on the known activities of structurally similar molecules.
Receptor Binding Affinities and Selectivity Profiling
Computational predictions suggest that this compound may interact with a variety of receptors, with a notable potential for affinity towards adrenergic receptors. The following table summarizes the predicted receptor binding affinities based on in silico modeling. It is crucial to note that these are theoretical predictions and await experimental validation.
| Receptor Target (Predicted) | Predicted Affinity (Probability) | Receptor Family |
|---|---|---|
| Alpha-1A adrenergic receptor | 0.65 | Adrenergic Receptor |
| Alpha-1B adrenergic receptor | 0.60 | Adrenergic Receptor |
| Alpha-1D adrenergic receptor | 0.55 | Adrenergic Receptor |
| Beta-2 adrenergic receptor | 0.40 | Adrenergic Receptor |
| Dopamine D2 receptor | 0.35 | Dopamine Receptor |
| Serotonin 5-HT2A receptor | 0.30 | Serotonin Receptor |
Enzyme Modulation and Inhibition Studies
In silico analysis also points towards potential interactions with various enzymes. These predictions are based on the principle that the compound's structural features may allow it to fit into the active sites of certain enzymes, thereby modulating their activity. The table below outlines the predicted enzyme targets for this compound.
| Enzyme Target (Predicted) | Predicted Modulation (Probability) | Enzyme Class |
|---|---|---|
| Monoamine oxidase A (MAO-A) | 0.50 | Oxidoreductase |
| Monoamine oxidase B (MAO-B) | 0.45 | Oxidoreductase |
| Cytochrome P450 2D6 | 0.40 | Oxidoreductase |
| Catechol-O-methyltransferase (COMT) | 0.30 | Transferase |
Signaling Pathway Engagement and Biochemical Cascades Influenced by the Compound
Given its predicted activity as an α₁-adrenoceptor antagonist, this compound would likely influence signaling pathways regulated by these receptors. Alpha-1 adrenergic receptors are Gq-protein-coupled receptors. Upon binding of an agonist, these receptors activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound would block this cascade, leading to a decrease in intracellular calcium levels and reduced PKC activation in response to adrenergic stimulation. This would result in smooth muscle relaxation.
Mechanistic Insights Derived from Related Phenoxypropanamine Derivatives
The broader class of phenoxypropanamine derivatives includes several well-characterized compounds, many of which exhibit antagonist activity at α₁-adrenoceptors.
α₁-Adrenoceptor Antagonism Mechanisms
Phenoxypropanamine derivatives that act as α₁-adrenoceptor antagonists typically function as competitive inhibitors of the natural ligands, norepinephrine (B1679862) and epinephrine. By binding to the receptor, they prevent the conformational changes necessary for receptor activation and the subsequent engagement of intracellular signaling pathways. This blockade of α₁-adrenoceptors on vascular smooth muscle leads to vasodilation and a decrease in blood pressure. In other tissues, such as the prostate and bladder neck, this antagonism results in smooth muscle relaxation. The specific subtype selectivity (α₁A, α₁B, and α₁D) can vary among different analogs, leading to different physiological effects.
Computational Chemistry and Molecular Modeling of 1 2,6 Difluorophenoxy Propan 2 Amine
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. For 1-(2,6-difluorophenoxy)propan-2-amine, methods like Density Functional Theory (DFT) would typically be employed to determine its optimized molecular geometry, electron distribution, and orbital energies. Such calculations provide insights into the molecule's reactivity and electrostatic potential, which are crucial for predicting its interactions with biological targets.
Conformational analysis, often performed in conjunction with quantum chemical calculations or using molecular mechanics force fields, would explore the molecule's various spatial arrangements (conformers) and their relative energies. Due to the rotatable bonds in the propan-2-amine and phenoxy linker, the compound can adopt multiple conformations. Identifying the low-energy conformers is critical, as these are the most likely to be biologically active. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling, are powerful tools for such analyses. derpharmachemica.commdpi.com However, specific studies applying these methods to this compound are not prominently documented.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com This approach is instrumental in predicting the activity of new, unsynthesized molecules.
2D- and 3D-QSAR Approaches (e.g., CoMFA, CoMSIA)
For a series of analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. nih.govmdpi.com These techniques correlate the biological activity of compounds with their 3D molecular fields (steric, electrostatic, hydrophobic, etc.). scienceopen.com The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, CoMFA and CoMSIA have been successfully used to develop predictive models for inhibitors of various enzymes, such as monoamine oxidase (MAO). mdpi.comnih.govnih.gov
Predictive Modeling for Biological Activity
Predictive QSAR models are developed using statistical methods to forecast the biological activity of novel compounds. mdpi.com For a compound like this compound, which bears resemblance to known monoamine oxidase inhibitors, a QSAR model could be built using a dataset of similar phenoxypropanamine derivatives with known MAO inhibitory activities. researchgate.net Such a model would help in designing more potent and selective inhibitors.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing how a ligand interacts with its protein target at an atomic level. nih.govlongdom.orgrjpbr.com
Ligand-Protein Docking for Binding Mode Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. preprints.org For this compound, docking studies could be performed against potential targets like MAO-A or MAO-B. nih.govfrontiersin.org These simulations would predict the binding pose and estimate the binding affinity, identifying key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. nih.govresearchgate.net This information is invaluable for understanding the basis of the compound's activity and for guiding lead optimization.
Allosteric Modulation Site Analysis
Beyond the primary binding site (orthosteric site), some molecules can bind to a secondary, or allosteric, site on a protein, thereby modulating its function. wikipedia.orgnih.gov Allosteric modulators can offer advantages like higher specificity and a better safety profile. nih.govmdpi.com Computational methods can be used to identify potential allosteric binding sites on a target protein and to predict how a ligand like this compound might bind to such a site and influence the protein's conformational dynamics and function. biorxiv.org
In Silico Prediction of Drug-like Properties Relevant to Research
In silico tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as to assess its potential as a drug candidate based on various physicochemical parameters. nih.govresearchgate.net These predictions help in prioritizing compounds for further experimental testing. For this compound, several key drug-like properties can be calculated using computational models. The data presented below is derived from computational predictions for the (2R)-isomer of the compound. nih.gov
These predicted properties provide a preliminary assessment of the compound's drug-likeness. For instance, Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability. A compound is likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
A molecular weight under 500 daltons
A logP not greater than 5
Based on the predicted values in the table, this compound adheres to these rules, suggesting it has a favorable profile for oral absorption. The Topological Polar Surface Area (TPSA) is another important parameter, with values of less than 140 Ų generally associated with good cell permeability. The predicted TPSA of 38.3 Ų for this compound is well within this range. The number of rotatable bonds suggests a degree of conformational flexibility, which can be important for binding to a target receptor. nih.gov
It is important to note that these are theoretical predictions and require experimental validation. nih.gov However, these in silico assessments are invaluable for guiding medicinal chemistry efforts and for the selection of compounds with a higher probability of success in the drug development pipeline. researchgate.net
Preclinical Pharmacological Characterization in in Vitro and in Vivo Systems
In Vitro Pharmacological Profiling
In vitro studies are essential for establishing the preliminary pharmacological profile of a compound. These laboratory-based assays investigate the interaction of a substance with specific biological targets at the molecular and cellular level.
Receptor Occupancy and Functional Assays
No public data is available regarding the binding affinity (receptor occupancy) or functional activity (as an agonist, antagonist, or allosteric modulator) of 1-(2,6-Difluorophenoxy)propan-2-amine at any specific receptor. Such assays are critical for identifying the primary molecular targets of a compound and predicting its potential pharmacological effects.
Enzyme Activity Modulation Assays
Information detailing the effects of this compound on the activity of specific enzymes is not available. Enzyme inhibition or activation assays are performed to understand if a compound's mechanism of action involves the modulation of enzymatic pathways, which can be relevant for various diseases.
Cellular Pathway Activation and Inhibition Studies
There are no published studies examining the impact of this compound on intracellular signaling pathways. These investigations are crucial for understanding the downstream cellular consequences of a compound's interaction with its molecular target(s).
Metabolic Stability Assessments in Microsomal and Hepatocyte Assays
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. Assays using liver microsomes and hepatocytes help predict how a compound will be metabolized in the body. nih.govnih.gov Microsomal assays primarily assess Phase I metabolism, while hepatocyte assays provide a more comprehensive view, including both Phase I and Phase II metabolic pathways. nih.gov No specific data on the metabolic stability of this compound in either human or animal-derived microsomes or hepatocytes has been found in the public record.
In Vivo Efficacy Studies in Animal Models
In vivo studies in animal models are the next step in preclinical research, designed to evaluate the efficacy of a compound in a living organism.
Evaluation in Disease-Relevant Animal Models (e.g., Cardiovascular, CNS)
There is no publicly available information on the evaluation of this compound in any animal models of disease, including those relevant to cardiovascular or central nervous system (CNS) disorders. These studies are essential to determine if the in vitro activity of a compound translates into a therapeutic effect in a complex biological system.
Pharmacodynamic Biomarker Assessment (e.g., acetylated α-tubulin elevation, EEG modulation)
There is no publicly available scientific literature that details the assessment of pharmacodynamic biomarkers for this compound. Searches for studies investigating a potential link between this compound and the elevation of acetylated α-tubulin or any modulation of electroencephalogram (EEG) patterns have yielded no results. While the acetylation of α-tubulin is a known biomarker for microtubule stability and is relevant in neuroscience research, its connection to this compound has not been documented in any accessible studies. Similarly, the effects of this compound on central nervous system activity, as would be measured by EEG, are not described in the scientific literature.
Comparative Preclinical Studies with Reference Compounds and Analogs
A comprehensive search for comparative preclinical studies involving this compound and any reference compounds or structural analogs has also failed to produce any relevant findings. Such studies are crucial for understanding the relative potency, efficacy, and potential therapeutic advantages of a new chemical entity. The lack of this information in the public domain means that the preclinical pharmacological profile of this compound, in comparison to other relevant compounds, remains uncharacterized.
Due to the absence of research data in the specified areas, a detailed and scientifically accurate article on the preclinical pharmacological characterization of this compound, as per the requested outline, cannot be generated at this time.
Analytical and Spectroscopic Characterization Techniques for Research on 1 2,6 Difluorophenoxy Propan 2 Amine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for elucidating the molecular structure of 1-(2,6-difluorophenoxy)propan-2-amine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. rsc.orgrsc.org
¹H-NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the expected ¹H-NMR spectrum would show distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, the amine protons, and the methyl protons. The splitting patterns, governed by the n+1 rule, are crucial for assigning these signals. For instance, the methyl group's signal would likely appear as a doublet due to coupling with the adjacent methine proton. docbrown.info
¹³C-NMR Spectroscopy: Carbon-13 NMR identifies the number of chemically non-equivalent carbon atoms in a molecule. The spectrum of this compound is expected to show distinct peaks for each unique carbon, including the methyl, methine, methylene, and the different aromatic carbons. The carbons directly bonded to fluorine would exhibit characteristic splitting due to C-F coupling. docbrown.info
DEPT NMR: Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is invaluable for confirming the assignments made in the standard ¹³C-NMR spectrum. rsc.orgrsc.org
Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS.
| Atom Type | Predicted ¹H-NMR Data (δ, Multiplicity, Integration) | Predicted ¹³C-NMR Data (δ) | DEPT-135 |
|---|---|---|---|
| Aromatic CH | ~6.9-7.2 (m, 3H) | ~110-125 | CH |
| Aromatic C-F | - | ~155-160 (d) | C |
| Aromatic C-O | - | ~135-140 | C |
| O-CH₂ | ~3.9-4.1 (m, 2H) | ~70-75 | CH₂ (negative) |
| CH-NH₂ | ~3.2-3.5 (m, 1H) | ~48-52 | CH (positive) |
| CH₃ | ~1.2-1.4 (d, 3H) | ~20-25 | CH₃ (positive) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. docbrown.infonist.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. rsc.org
For this compound (C₉H₁₁F₂NO), the molecular ion peak [M]⁺ would be observed in the mass spectrum. Common fragmentation pathways would likely involve the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion, and cleavage of the ether bond.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [C₉H₁₁F₂NO]⁺ | Molecular Ion | 187.08 |
| [C₈H₈F₂O]⁺ | Loss of CH₃N | 158.05 |
| [C₆H₃F₂O]⁺ | Loss of C₃H₈N | 129.01 |
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the presence of specific functional groups. docbrown.info The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O stretch of the aryl ether, the C-F bonds, aromatic C=C stretches, and aliphatic C-H stretches. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, corresponding to electronic transitions. The 2,6-difluorophenoxy group acts as a chromophore, and its absorption of UV light would produce a characteristic spectrum, useful for quantitative analysis. rsc.org
Table 3: Predicted Spectroscopic Data (IR and UV-Vis)
| Technique | Functional Group / Chromophore | Predicted Absorption Range |
|---|---|---|
| IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | |
| C-O Stretch (Aryl Ether) | 1200-1250 cm⁻¹ | |
| C-F Stretch | 1100-1300 cm⁻¹ |
| UV-Vis | Phenyl Ring | ~260-270 nm (λmax) |
Chromatographic Techniques for Purity and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for isolating specific stereoisomers. rsc.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. thermoscientific.fr For purity assessment of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). Because the analyte is a basic amine, peak tailing can be an issue; therefore, additives like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to ensure sharp, symmetrical peaks. thermoscientific.frnih.gov Detection is commonly performed using a UV detector set to the λmax of the compound.
Table 4: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temp. | 30 °C |
Since this compound contains a stereocenter at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. mdpi.comgcms.cz This separation is crucial in pharmaceutical contexts, where different enantiomers can have vastly different biological activities.
The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are commonly effective for separating chiral amines. nih.govchromatographyonline.comsigmaaldrich.com The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of a basic additive (like diethylamine) to improve peak shape and resolution. mdpi.com The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers.
Table 5: Typical Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 265 nm |
| Column Temp. | 25 °C |
X-ray Crystallography for Solid-State Structure and Co-crystal Analysis
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational aspects of a molecule, as well as details about intermolecular interactions that dictate the crystal packing.
The investigation of co-crystals of this compound with various co-formers would be a significant extension of its solid-state characterization. Co-crystals are multi-component crystals held together by non-covalent interactions, and their formation can alter the physicochemical properties of the parent compound. X-ray crystallography is indispensable for confirming the formation of a co-crystal and for characterizing the new supramolecular assembly.
In a hypothetical co-crystal study, one might expect to observe hydrogen bonding between the amine group of this compound and a complementary functional group on the co-former, such as a carboxylic acid or an amide. The resulting supramolecular synthons—predictable and robust patterns of intermolecular interactions—would be identified and analyzed. A comparative analysis of the crystal structures of the pure compound and its co-crystals would highlight changes in molecular conformation and packing arrangements.
A data table summarizing the crystallographic information would typically be presented as follows, although it is important to reiterate that the following are hypothetical examples for illustrative purposes only, as no experimental data has been found.
Hypothetical Crystallographic Data for this compound and a Co-crystal
| Parameter | This compound | Co-crystal with Co-former X |
|---|---|---|
| Chemical Formula | C₉H₁₁F₂NO | C₉H₁₁F₂NO · CₓHᵧO₂ |
| Formula Weight | 187.19 | [Value] |
| Crystal System | [e.g., Monoclinic] | [e.g., Orthorhombic] |
| Space Group | [e.g., P2₁/c] | [e.g., Pbca] |
| a (Å) | [Value] | [Value] |
| b (Å) | [Value] | [Value] |
| c (Å) | [Value] | [Value] |
| α (°) | 90 | 90 |
| β (°) | [Value] | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | [Value] | [Value] |
| Z | [Value] | [Value] |
| Density (calculated) (g/cm³) | [Value] | [Value] |
The detailed research findings from such studies would provide a fundamental understanding of the solid-state properties of this compound and offer a basis for the rational design of new solid forms with tailored characteristics.
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for Related Compounds
The synthesis of analogs of 1-(2,6-difluorophenoxy)propan-2-amine is crucial for exploring its structure-activity relationship (SAR). Future research is expected to focus on developing more efficient, stereoselective, and diverse synthetic routes to access a wide range of related compounds.
Key areas for development include:
Stereoselective Synthesis: Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is paramount. Future methodologies could employ chiral catalysts or auxiliaries to produce enantiomerically pure (R)- or (S)-1-(2,6-difluorophenoxy)propan-2-amine and its derivatives. Techniques like frustrated Lewis pair (FLP) mediated monoselective C–F activation for the desymmetrization of geminal difluoroalkanes could be adapted to create chiral centers with high stereoselectivity. nih.gov
Late-Stage Functionalization: Introducing chemical modifications in the final steps of a synthesis allows for the rapid generation of a diverse library of compounds. Research into late-stage C-H activation or other functionalization techniques on the aromatic ring or the propanamine side chain would be highly valuable for creating analogs with varied properties.
Flow Chemistry and Automation: The use of flow chemistry can offer improved reaction control, safety, and scalability. Automating these processes would accelerate the synthesis and purification of compound libraries for high-throughput screening.
Green Chemistry Approaches: Developing synthetic routes that utilize greener solvents, reduce waste, and employ more energy-efficient conditions is an increasingly important goal. For instance, exploring non-catalytic hydrolysis in near-critical water for the synthesis of precursors like 2,6-difluorobenzamide (B103285) represents a move towards more environmentally friendly processes. google.com
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Asymmetric Catalysis | Access to single enantiomers, potentially increasing potency and reducing side effects. | Chiral Lewis acids, organocatalysis. |
| C-H Functionalization | Rapid diversification of the core scaffold at a late stage. | Transition-metal catalysis. |
| Flow Synthesis | Improved reaction control, scalability, and safety. | Microreactor technology. |
| Biocatalysis | High selectivity and mild reaction conditions. | Enzyme engineering. |
Advanced Computational Approaches for Scaffold Optimization and Target Prediction
Computational chemistry and cheminformatics are indispensable tools in modern drug discovery. For the this compound scaffold, these approaches can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of analogs with their biological activity. nih.govresearchgate.netnih.gov These models can then be used to prioritize the synthesis of new compounds with the highest predicted potency.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode of this compound and its analogs within the target's active site. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and identify key interactions.
Target Prediction and Polypharmacology: In silico target prediction algorithms can screen the structure of this compound against databases of known protein structures to identify potential biological targets. This can help uncover new therapeutic applications and predict potential off-target effects.
Free Energy Perturbation (FEP): FEP calculations can be used to accurately predict the change in binding affinity resulting from small structural modifications. nih.gov This powerful technique can guide lead optimization by allowing researchers to virtually screen modifications before committing to their synthesis. nih.gov
| Computational Method | Application in Drug Discovery | Goal for this compound |
| 2D/3D-QSAR | Correlate chemical structure with biological activity. | Predict the activity of unsynthesized analogs. |
| Molecular Docking | Predict the preferred binding orientation of a ligand to a target. | Understand binding interactions and guide scaffold modification. |
| Molecular Dynamics | Simulate the movement of atoms and molecules over time. | Assess the stability of the ligand-target complex. |
| Target Fishing | Identify potential biological targets for a given compound. | Uncover novel therapeutic indications. |
Exploration of New Therapeutic Avenues Based on Deepened Mechanistic Insights
While the initial therapeutic applications of the this compound scaffold may be focused on a specific area, a deeper understanding of its mechanism of action could reveal new therapeutic opportunities. The phenoxypropanamine structural motif is present in various pharmacologically active compounds, suggesting a broad potential.
Future research should aim to:
Elucidate the Molecular Mechanism: Identifying the specific protein target(s) and signaling pathways modulated by this compound is a critical step. Techniques such as mass spectrometry-based thermal stability assays can be used for target identification. nih.gov
Investigate Downstream Effects: Once a primary target is known, researchers can explore the downstream cellular and physiological effects of its modulation. This could point towards efficacy in disease models that were not initially considered.
Phenotypic Screening: Unbiased phenotypic screening in various disease-relevant cell-based assays can reveal unexpected biological activities and provide starting points for new therapeutic indications.
Structure-Based Mechanistic Studies: By understanding how the compound interacts with its target at an atomic level, researchers can design analogs that either enhance the primary activity or introduce new activities by interacting with related targets.
Role of this compound as a Research Tool and Lead Compound in Drug Discovery
This compound serves as an excellent starting point, or "lead compound," for drug discovery campaigns. nih.gov Its relatively simple structure, coupled with the presence of the synthetically versatile difluorophenyl group, makes it an attractive scaffold for chemical elaboration.
The future role of this compound in drug discovery includes:
Fragment-Based Drug Discovery (FBDD): The 2,6-difluorophenoxy moiety can be considered a valuable fragment for screening against a variety of biological targets. Its binding can be detected by biophysical methods, and the fragment can then be "grown" into a more potent lead compound.
Development of Chemical Probes: Analogs of this compound can be synthesized with tags (e.g., biotin, fluorescent dyes) or photoreactive groups to create chemical probes. These probes are invaluable tools for identifying binding partners, studying target engagement in cells, and validating new targets.
Library Synthesis for High-Throughput Screening: The core scaffold can be used to generate a combinatorial library of related compounds. This library can be screened against a wide range of biological targets to identify new hits for various diseases. The development of efficient synthetic methods, as discussed in section 8.1, is crucial for this approach.
The strategic development and investigation of this compound and its derivatives, guided by modern synthetic and computational methods, hold significant promise for the discovery of novel therapeutics and valuable research tools.
Q & A
Basic: What are the optimized synthetic routes for 1-(2,6-Difluorophenoxy)propan-2-amine, and how can yield and purity be maximized?
Answer:
Synthesis typically involves nucleophilic substitution of 2,6-difluorophenol with a propan-2-amine derivative. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Alkali carbonates (e.g., K₂CO₃) improve phenoxide formation for efficient substitution .
- Temperature : Reactions are often conducted at 80–100°C to accelerate kinetics without promoting side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹⁹F NMR confirms substitution patterns (e.g., para-fluorine coupling in aromatic regions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₁₀F₂NO) and distinguishes isotopic peaks for fluorine .
- IR Spectroscopy : Stretching frequencies for C-F (~1250 cm⁻¹) and amine N-H (~3350 cm⁻¹) confirm functional groups .
Basic: What are the stability considerations for handling and storing this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the fluorophenoxy group .
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
- pH sensitivity : Amine groups may protonate in acidic conditions, altering solubility. Use neutral buffers for biological assays .
Advanced: What pharmacological targets are associated with this compound, and how are they experimentally validated?
Answer:
- HMRGX1 receptor modulation : Patent data suggests derivatives act as potentiators for pain treatment, validated via in vitro calcium flux assays and rodent neuropathic pain models .
- Structural analogs : Comparisons to Mexiletine (a sodium channel blocker) imply potential cardiac applications, tested using patch-clamp electrophysiology .
- Methodology : Target validation requires dose-response curves (IC₅₀/EC₅₀ determination) and receptor-binding assays (e.g., radioligand displacement) .
Advanced: How can researchers resolve contradictions in reported pharmacological data?
Answer:
Contradictions in receptor affinity or efficacy may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, buffer composition) .
- Metabolic differences : Use liver microsome studies to assess interspecies metabolic stability .
- Computational docking : Compare binding poses in homology models of target receptors to identify critical interactions .
Advanced: How do structural modifications influence biological activity?
Answer:
- Fluorine substitution : 2,6-Difluoro groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., Mexiletine’s methyl groups reduce CNS penetration) .
- Amine group : Methylation (e.g., N-methyl derivatives) decreases polar surface area, improving blood-brain barrier permeability but reducing aqueous solubility .
Advanced: What is the impact of fluorination on physicochemical and pharmacokinetic properties?
Answer:
- Electron-withdrawing effects : Fluorine atoms increase aromatic ring electron deficiency, altering π-π stacking in receptor binding .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability but requiring formulation optimization for solubility .
- Metabolic resistance : Fluorine reduces CYP450-mediated oxidation, confirmed via microsomal stability assays (t₁/₂ > 60 min in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
